molecular formula C29H45ClN2O6 B1257361 Malyngamide A

Malyngamide A

Cat. No. B1257361
M. Wt: 553.1 g/mol
InChI Key: MCGPGUSLTPAGCR-RPPVKKOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide A is a dicarboximide. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic and Anti-inflammatory Properties

Malyngamide A and its derivatives have been identified to possess notable cytotoxic and anti-inflammatory properties. These compounds, isolated from various marine sources such as cyanobacteria and sea hares, have been found to exhibit activity against cancer cells and to possess anti-inflammatory effects. For example, 8-epi-malyngamide C and malyngamide C have shown cytotoxicity to colon cancer cells and the ability to inhibit bacterial quorum sensing (Kwan et al., 2010). Another derivative, malyngamide S, was identified to have cytotoxic and anti-inflammatory properties, showcasing the therapeutic potential of these compounds (Appleton et al., 2002).

Bioactive and Immunomodulatory Effects

Malyngamide derivatives have also been reported to exhibit bioactive effects, including inhibition of nitric oxide, which plays a role in inflammation and cell signaling. For instance, malyngamide 2, derived from a marine cyanobacterium, displayed anti-inflammatory activity and moderate cytotoxicity, indicating its potential in moderating inflammatory responses (Malloy et al., 2011). Malyngamide F acetate, in particular, has been found to inhibit the MyD88-dependent pathway, an important signaling pathway in the immune response, illustrating its role in immunomodulation (Villa et al., 2010).

Chemodiversity and Biosynthetic Insights

Research has also delved into the chemodiversity of malyngamide compounds and their biosynthetic pathways. Studies have uncovered a variety of malyngamide structures, expanding the understanding of their biosynthesis and potential for creating diverse chemical entities. This includes insights into the structural diversity and the enzymatic processes involved in their synthesis (Moss et al., 2018).

Potential in Glucose Regulation and Metabolic Disorders

Some malyngamide derivatives have demonstrated the ability to stimulate glucose uptake and activate key enzymes in energy metabolism, such as AMPK. This suggests potential applications in managing metabolic disorders like diabetes (Sueyoshi et al., 2017).

properties

Product Name

Malyngamide A

Molecular Formula

C29H45ClN2O6

Molecular Weight

553.1 g/mol

IUPAC Name

(E,7S)-N-[(E,2E)-2-(chloromethylidene)-4-methoxy-6-(3-methoxy-5-oxo-2H-pyrrol-1-yl)-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide

InChI

InChI=1S/C29H45ClN2O6/c1-6-7-8-9-11-14-24(36-3)15-12-10-13-16-27(33)31(2)21-23(20-30)17-25(37-4)18-28(34)32-22-26(38-5)19-29(32)35/h10,12,18-20,24H,6-9,11,13-17,21-22H2,1-5H3/b12-10+,23-20+,25-18+/t24-/m0/s1

InChI Key

MCGPGUSLTPAGCR-RPPVKKOJSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C/Cl)/C/C(=C\C(=O)N1CC(=CC1=O)OC)/OC)OC

SMILES

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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